1-(Oxan-2-yl)pyrazole-5-methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(oxan-2-yl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-7-8-4-5-11-12(8)9-3-1-2-6-13-9/h4-5,9H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAVVMHGQVQNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820642-31-6 | |
| Record name | 1-[1-(oxan-2-yl)-1H-pyrazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 5-Aminomethyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] Within the diverse landscape of pyrazole-based building blocks, 5-aminomethyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole stands out as a particularly valuable synthon. The presence of a primary aminomethyl group at the 5-position offers a key vector for molecular elaboration, while the tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen ensures regiochemical control during synthesis and can be readily removed under acidic conditions.[6][7] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important building block, empowering researchers to leverage its potential in their drug discovery programs.
Synthesis of the 5-Aminomethyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole Building Block
The synthesis of the title compound can be approached through a strategic sequence of reactions, starting from readily available precursors. A common and efficient route involves the construction of a functionalized pyrazole core, followed by the introduction of the aminomethyl group and subsequent N-protection.
Synthesis of the Pyrazole Core: 1H-Pyrazole-5-carbonitrile
A versatile starting material for the synthesis of the target building block is 1H-pyrazole-5-carbonitrile. This can be synthesized via the condensation of a suitable three-carbon synthon with hydrazine. For instance, the reaction of ethoxymethylenemalononitrile with hydrazine hydrate provides a direct route to 3-amino-1H-pyrazole-4-carbonitrile, which can be further modified. A more direct approach to a 5-substituted pyrazole involves the use of a β-ketonitrile.
Introduction of the Aminomethyl Moiety Precursor
A common strategy to introduce the aminomethyl group is through the reduction of a nitrile. The cyano group at the 5-position of the pyrazole ring serves as a stable and readily available precursor.
N-Protection with the Tetrahydropyranyl (THP) Group
With the pyrazole core and the aminomethyl precursor in place, the next critical step is the protection of the pyrazole nitrogen. The THP group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal. The protection is typically achieved by reacting the N-unsubstituted pyrazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[6]
Experimental Protocol: THP Protection of a Pyrazole
-
To a solution of the 1H-pyrazole derivative (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), is added 3,4-dihydro-2H-pyran (1.2-1.5 eq).
-
A catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS), is added to the mixture. [6]
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. [8]
-
Upon completion, the reaction is quenched with a mild base, such as saturated aqueous sodium bicarbonate solution, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 1-(tetrahydro-2H-pyran-2-yl)pyrazole derivative.
Reduction of the Nitrile to the Aminomethyl Group
The final step in the synthesis of the target building block is the reduction of the 5-cyano group to the 5-aminomethyl group. This transformation can be achieved using a variety of reducing agents.
Experimental Protocol: Reduction of a Pyrazole-5-carbonitrile
-
To a solution of the 5-cyano-1-(tetrahydro-2H-pyran-2-yl)pyrazole (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether, is added a reducing agent. Common choices include lithium aluminum hydride (LiAlH4) or borane-dimethyl sulfide complex (BMS).
-
The reaction mixture is stirred at a suitable temperature (e.g., 0 °C to room temperature) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium sulfate, followed by the addition of a base such as 15% aqueous sodium hydroxide.
-
The resulting slurry is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 5-aminomethyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole.
-
Further purification can be achieved by column chromatography if necessary.
Synthetic Workflow Diagram
Caption: Key derivatization reactions of the building block.
Deprotection of the THP Group
A key feature of the 5-aminomethyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole building block is the ability to remove the THP protecting group to reveal the N-unsubstituted pyrazole. This is typically achieved under acidic conditions. [6][7] Experimental Protocol: THP Deprotection
-
The THP-protected pyrazole is dissolved in a protic solvent such as methanol or ethanol.
-
A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added.
-
The reaction is stirred at room temperature or with gentle heating and monitored for the disappearance of the starting material.
-
Upon completion, the reaction mixture is neutralized with a base, and the product is isolated by extraction or precipitation.
The ability to deprotect the pyrazole nitrogen allows for further diversification of the molecule, for example, through N-arylation or N-alkylation reactions.
Conclusion
The 5-aminomethyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole building block is a highly versatile and valuable tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the strategic placement of a reactive aminomethyl group and a readily cleavable protecting group, makes it an ideal starting point for the synthesis of novel and diverse libraries of compounds. By understanding the chemistry and applications of this building block, researchers can accelerate their drug discovery efforts and unlock new therapeutic possibilities.
References
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Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-45. [Link]
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Ghasemzadeh, M. A., & Abdollahi-Sani, M. R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12. [Link]
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Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
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El-Shafei, A., et al. (2017). Synthesis of New Pyrazolo [5, 1-c] [3][4][9]triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(4), 30. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. [Link]
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El-Gohary, N. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 128-153. [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]
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Quiroga, J., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(v), 194-219. [Link]
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Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3 (5)-alkylpyrazoles. RSC advances, 5(30), 23513-23523. [Link]
-
Ismaeel, A., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(12), e202200320. [Link]
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Singh, P. P., & Yadav, D. K. (2021). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 75(1), 1-28. [Link]
-
Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]
-
Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 14, 15-45. [Link]
-
Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. [Link]
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]
-
Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1171. [Link]
-
THP Protection - Common Conditions. Organic Chemistry Portal. [Link]
-
Supplemental Information. MPG.PuRe. [Link]
-
Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-11. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. [Link]
-
Ghasemzadeh, M. A., & Abdollahi-Sani, M. R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12. [Link]
-
Beaver, M. G., et al. (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 264-274. [Link]
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Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]
-
Reddy, C. R., et al. (2016). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 21(11), 1475. [Link]
-
Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 14, 15-45. [Link]
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Difference between 1-(Oxan-2-yl) and 1-THP pyrazole protecting groups
Title: The Nomenclature Convergence: A Technical Guide to 1-(Oxan-2-yl) and 1-THP Pyrazole Protecting Groups
Executive Summary In the context of pyrazole chemistry, 1-(Oxan-2-yl) and 1-THP (Tetrahydropyranyl) are chemically identical. The distinction is purely nomenclatural: "Oxan-2-yl" is the systematic IUPAC designation based on the Hantzsch-Widman system, while "THP" is the traditional, trivial descriptor widely used in bench chemistry.[1][2][3]
This guide clarifies the nomenclature to prevent database search errors and provides an in-depth technical analysis of this protecting group’s utility, specifically focusing on the critical challenges of regioselectivity , chirality , and thermal isomerization that define its application in drug development.[1][2][3]
Part 1: The Identity Crisis (Nomenclature & Structure)[1]
The confusion between these two terms often leads to fragmented search results in patent databases (e.g., SciFinder, Reaxys) and vendor catalogs.[3]
| Feature | 1-(Oxan-2-yl) | 1-THP (Tetrahydropyranyl) |
| Origin | IUPAC Systematic (Hantzsch-Widman) | Traditional / Trivial |
| Usage Context | Patent claims, formal publications, IUPAC-compliant databases.[1][2][3] | Lab notebooks, reagent catalogs, colloquial discussion. |
| Structure | Saturated 6-membered ether ring attached at C2.[1][2][3] | Saturated 6-membered ether ring attached at C2.[1][2][3] |
| Precursor | 3,4-Dihydro-2H-pyran (DHP) | 3,4-Dihydro-2H-pyran (DHP) |
| Chirality | Creates a chiral center at C2 (C1' of the ring).[1][2] | Creates a chiral center at C2 (C1' of the ring).[3] |
Implication for Researchers: When conducting Freedom to Operate (FTO) or prior art searches, you must query both terms. A structure search for "THP-pyrazole" may miss a patent that text-mines only "oxan-2-yl."[1][2][3]
Structural Equivalence Visualization
The following diagram illustrates the mapping between the two naming conventions, confirming their identity.
Caption: Convergence of nomenclature. Both terms describe the N-hemiaminal ether formed by the reaction of pyrazole with 3,4-dihydro-2H-pyran.[1][2]
Part 2: Mechanistic Insight & The Chirality Trap
While the names are synonyms, the chemistry of the group presents specific challenges often overlooked in standard protocols.
The Formation Mechanism
The protection is an electrophilic addition.[3] The acid catalyst protonates the enol ether of 3,4-dihydro-2H-pyran (DHP), generating a resonance-stabilized oxocarbenium ion.[1][2][3] The pyrazole nitrogen (nucleophile) attacks this species.[3]
-
Critical Nuance: The reaction creates a new stereocenter at the 2-position of the pyran ring.[1][2][3]
-
Consequence: If your pyrazole scaffold already contains a chiral center, the introduction of the THP/Oxanyl group will create diastereomers .[1][3]
Regioselectivity (The "Real" Difference)
The most significant variable is not the name, but the regiochemistry of attachment.[3] Pyrazoles with substituents at C3/C5 are tautomeric.[1][3] The THP group can attach to either nitrogen (
-
Kinetic Control: Attack often occurs at the less sterically hindered nitrogen.[3]
-
Thermodynamic Control: Under high heat or prolonged reaction times, the THP group may migrate to the thermodynamically more stable position (usually maximizing distance from bulky C-substituents).[3]
Caption: Pathway of THP protection showing the divergence into regioisomers and the potential for thermal migration.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable material.
Protocol A: Standard Protection (Green/Solvent-Free Option)
Best for: Simple pyrazoles, scaling up, and avoiding chlorinated solvents.[1][2]
-
Stoichiometry: Mix Pyrazole (1.0 equiv) and 3,4-Dihydro-2H-pyran (1.5 equiv).
-
Catalyst: Add Trifluoroacetic acid (TFA) (0.01 - 0.05 equiv).[1][3]
-
Conditions: Stir neat (no solvent) at 80–90 °C for 2–4 hours.
-
Checkpoint 1 (TLC/LCMS): Monitor the disappearance of the NH pyrazole.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to quench acid), then Brine. Dry over Na₂SO₄.[1][3]
-
Purification: Flash chromatography. Add 1% Triethylamine to the eluent to prevent silica-induced deprotection.[1][2][3]
Protocol B: Selective Deprotection
Best for: Removing THP in the presence of other sensitive groups (e.g., Boc, esters).[1][3]
-
Solvent: Dissolve substrate in MeOH or EtOH.
-
Reagent: Add HCl (4M in Dioxane) or concentrated aqueous HCl (catalytic amount often suffices, but stoichiometric is faster).
-
Conditions: Stir at Room Temperature.
-
Validation: THP removal is usually rapid (< 1 hour).[3]
-
-
Checkpoint 2: If the reaction is sluggish, heat to 50 °C. If the THP group is "stuck," check for steric hindrance or electron-withdrawing groups on the pyrazole ring that might destabilize the protonated intermediate.[1][3]
Part 4: Comparative Data & Stability Profile
| Parameter | Behavior / Metric |
| Acid Stability | Low. Cleaves easily with HCl, TFA, or PPTS/MeOH.[1][2][3] Unstable on acidic silica gel.[1][3] |
| Base Stability | High. Stable to NaOH, LiOH, NaH, BuLi.[1][3] Ideal for lithiation chemistry.[1][3] |
| Nucleophile Stability | High. Resistant to Grignard reagents, hydrides (LiAlH₄), and Pd-coupling conditions.[1][3] |
| Crystallinity | Poor. THP-protected pyrazoles are frequently oils due to the presence of stereoisomers.[1][2][3] |
| Atom Economy | High. No leaving group byproducts (atom-efficient addition).[1][3] |
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[1][3] (Canonical text for protecting group stability and nomenclature).
-
Wuts, P. G. M. (2020).[3] The Role of the Tetrahydropyranyl Group in Synthetic Organic Chemistry. Journal of Organic Chemistry.
-
PubChem Database. (2024).[3] Compound Summary: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[1][2][3][4][5][6][7] National Library of Medicine.[1][3]
-
McLaughlin, M., et al. (2008).[3][8] Regioselective Synthesis of Pyrazoles via THP Transposition. Journal of Organic Chemistry, 73(11), 4309–4312.[3] (Key reference for regioselectivity and migration).
-
Ahmed, B. M., & Mezei, G. (2015).[3][9] Green protection of pyrazole, thermal isomerization and deprotection. RSC Advances, 5, 23781-23789.[1][3] (Source for solvent-free protocols and isomerization data).[1][3][9][10][11]
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- 11. researchgate.net [researchgate.net]
Technical Guide: N-Protected Pyrazole Amine Intermediates for Drug Discovery
Executive Summary
Pyrazoles are "privileged scaffolds" in modern medicinal chemistry, serving as the core pharmacophore in over 30 FDA-approved drugs, particularly kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Pirtobrutinib). However, the utility of aminopyrazoles is frequently bottlenecked by the "Tautomer Problem" : the rapid equilibrium between N1-H and N2-H tautomers.
This guide provides a technical blueprint for overcoming these challenges through strategic N-protection. It moves beyond basic synthesis to focus on regiocontrol , orthogonality , and scalability of N-protected pyrazole amine intermediates.
The Tautomer Challenge & Regiocontrol
The fundamental challenge in aminopyrazole chemistry is the ambident nucleophilicity of the pyrazole ring. Without protection, electrophilic attack (alkylation, acylation) yields a mixture of N1- and N2-substituted products, often requiring tedious chromatographic separation.
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the tautomeric shift and the resulting regioselectivity ambiguity during functionalization.
Figure 1: Tautomeric equilibrium of aminopyrazoles leading to regioisomeric mixtures upon functionalization.
Strategic Toolbox: Selecting the Right Protecting Group
The choice of protecting group (PG) dictates the synthetic route. It is not merely a "mask" but a directing group .
Comparative Analysis of N-Protecting Groups
| Feature | THP (Tetrahydropyranyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) | Boc (tert-Butyloxycarbonyl) | PMB (p-Methoxybenzyl) |
| Electronic Effect | Weakly electron-donating | Weakly electron-donating | Strongly electron-withdrawing | Electron-donating |
| Lithiation Stability | Excellent (Directing group) | Excellent (Allows transposition) | Poor (prone to attack) | Good |
| Acid Stability | Low (Cleaves w/ mild acid) | High (Requires strong acid/fluoride) | Low/Medium (TFA/HCl) | Medium (TFA) |
| Crystallinity | Poor (Often oils/diastereomers) | Poor (Oils) | Good (Often solids) | Good |
| Primary Use | C-H Activation / Lithiation | Sequential Arylation | Cross-coupling (Buchwald) | General Synthesis |
Decision Logic for PG Selection
Figure 2: Decision matrix for selecting N-protecting groups based on downstream chemistry.
Experimental Protocols
These protocols are designed for scalability and reproducibility, addressing common failure modes like incomplete protection or regioselectivity loss.
Protocol A: Regioselective N-THP Protection (Green Chemistry Route)
Best for: Subsequent C-H lithiation or alkylation.
Mechanism: Acid-catalyzed addition of the pyrazole nitrogen to the vinyl ether of 3,4-dihydro-2H-pyran (DHP). Source Grounding: Based on solvent-free methodologies validated in RSC Advances [1].
-
Reagents: 3-Aminopyrazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv), Trifluoroacetic acid (TFA) (0.05 equiv).
-
Procedure:
-
Step 1: In a dry flask, mix 3-aminopyrazole and DHP. Note: No solvent is required (melt phase).
-
Step 2: Add TFA dropwise. The reaction is exothermic; maintain temperature < 60°C to prevent polymerization of DHP.
-
Step 3: Stir at 80°C for 2 hours. Monitor by TLC (SiO2, 5% MeOH/DCM). The N1-THP isomer is kinetically favored but may equilibrate.
-
Step 4 (Workup): Dilute with EtOAc, wash with sat. NaHCO3 (to quench TFA). Dry over MgSO4 and concentrate.
-
Step 5 (Isomerization - Optional): If the 5-amino-1-THP isomer is desired (thermodynamic), heat the neat oil at 150°C for 4 hours.
-
-
Validation: 1H NMR will show the characteristic methine proton of the THP group as a doublet of doublets (dd) around 5.5-6.0 ppm.
Protocol B: Selective Deprotection of N-Boc Pyrazoles using NaBH4
Best for: Late-stage deprotection where acidic conditions (TFA/HCl) might damage other functional groups.
Mechanism: Nucleophilic attack of hydride on the Boc carbonyl, distinct from acid hydrolysis. Source Grounding: Validated by Arkivoc (2020) [2].
-
Reagents: N-Boc-aminopyrazole derivative (1.0 equiv), NaBH4 (1.5 - 3.0 equiv), Ethanol (95% or absolute).
-
Procedure:
-
Step 1: Dissolve the substrate in EtOH (0.1 M concentration).
-
Step 2: Add NaBH4 in portions at room temperature. Caution: Hydrogen gas evolution.
-
Step 3: Stir at room temperature for 3-4 hours.
-
Step 4: Quench with acetone (scavenges excess hydride) followed by water.
-
Step 5: Extract with DCM. The Boc group is removed as tert-butanol and CO2 (after workup).
-
-
Why this works: The pyrazole ring is electron-deficient enough to activate the N-Boc carbonyl for nucleophilic attack, whereas aliphatic N-Boc amines remain stable under these conditions.
Case Study: Synthesis of Kinase Inhibitor Intermediates
A common workflow in kinase inhibitor discovery (e.g., Janus Kinase inhibitors) involves the Sandmeyer-type functionalization of aminopyrazoles.
Workflow:
-
Protection: 4-nitropyrazole
N-SEM-4-nitropyrazole. -
Reduction: N-SEM-4-nitropyrazole
N-SEM-4-aminopyrazole. -
Functionalization: The N-SEM group prevents catalyst poisoning during Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) on the exocyclic amine.
-
Deprotection: Removal of SEM using TBAF or HCl/MeOH.
Critical Insight: Using SEM (2-(trimethylsilyl)ethoxymethyl) is superior here because it tolerates the reduction conditions (H2/Pd-C) better than Trityl and is less liable to migrate than Acetyl groups [3].
Troubleshooting & Optimization
-
Problem: "N-Migration" (The protecting group moves from N1 to N2).
-
Cause: High temperatures or strong Lewis acids.
-
Solution: Switch to a sterically bulkier group (Trityl) or an electronically deactivated group (Tosylate) to lock the tautomer.
-
-
Problem: Poor Solubility of Aminopyrazoles.
-
Solution: Use N-Boc protection early. It significantly increases lipophilicity, facilitating purification in organic solvents (DCM/EtOAc) compared to the highly polar free amine.
-
References
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles . RSC Advances, 2015. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH . Arkivoc, 2020.[1] [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition . Journal of the American Chemical Society (via PMC), 2011. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review . Molecules, 2023.[2] [Link]
Sources
A-Technical-Guide-to-1-(Oxan-2-yl)pyrazole-5-methanamine-A-Key-Intermediate-in-Modern-Drug-Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-(Oxan-2-yl)pyrazole-5-methanamine, a pivotal building block in contemporary medicinal chemistry. We will clarify its nomenclature, detailing the equivalence of "1-(Oxan-2-yl)pyrazole-5-methanamine" and the common shorthand "1-THP-5-aminomethylpyrazole." The document elucidates its core physicochemical properties, provides validated, step-by-step protocols for its synthesis and purification, and outlines robust methods for its spectroscopic characterization. Furthermore, this guide explores the compound's reactivity, focusing on the strategic role of the tetrahydropyranyl (THP) protecting group, and showcases its application in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, offering both foundational knowledge and actionable experimental insights.
Nomenclature and Structure Elucidation
The compound at the center of this guide is known by two primary names, which can be a source of confusion. It is crucial to understand that these names refer to the identical chemical entity.
-
Systematic Name: 1-(Oxan-2-yl)pyrazole-5-methanamine
-
Common Name/Shorthand: 1-THP-5-aminomethylpyrazole
The term "Oxan-2-yl" is the systematic IUPAC designation for the tetrahydropyran (THP) ring attached at its second position. "THP" is the widely accepted abbreviation for this group, which is one of the most common protecting groups for alcohols, phenols, and nitrogen-containing heterocycles like pyrazole.[1] The core structure consists of a pyrazole ring substituted at the 5-position with a methanamine (-CH₂NH₂) group, and the nitrogen at the 1-position of the pyrazole ring is protected by the THP group.
This N-protection strategy is fundamental. The THP group sterically hinders the N1 position, preventing it from participating in undesired side reactions and directing subsequent chemical modifications to other positions on the pyrazole ring, most commonly the C3 or C4 positions via lithiation or other metallation reactions.[2][3]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1198425-06-3 | Commercial Suppliers |
| Molecular Formula | C₉H₁₅N₃O | Calculated |
| Molecular Weight | 181.24 g/mol | Calculated |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon, Nitrogen) | [4][5] |
| Safety | Standard laboratory precautions apply. Avoid inhalation, ingestion, and skin/eye contact. Use in a well-ventilated fume hood. | General MSDS |
Synthesis and Purification
The most direct and common synthesis of 1-(Oxan-2-yl)pyrazole-5-methanamine involves the N-protection of commercially available (1H-pyrazol-5-yl)methanamine. The reaction leverages the acid-catalyzed addition of the pyrazole N-H across the double bond of 3,4-dihydro-2H-pyran (DHP).
Synthetic Workflow
The overall process can be visualized as a three-stage workflow: N-protection, aqueous workup, and chromatographic purification.
Caption: Synthetic workflow for 1-(Oxan-2-yl)pyrazole-5-methanamine.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on batch size and laboratory conditions.
Reagents & Equipment:
-
(1H-pyrazol-5-yl)methanamine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware
Procedure:
-
Reaction Setup: To a solution of (1H-pyrazol-5-yl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.05 eq). The use of an acid catalyst is essential to activate the DHP for nucleophilic attack by the pyrazole nitrogen.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the p-TsOH catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Workup - Washing & Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to effectively separate the product from non-polar impurities and baseline material.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 1-(Oxan-2-yl)pyrazole-5-methanamine as a clear oil or solid.
Spectroscopic Characterization
Validation of the final product's identity and purity is achieved through standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Pyrazole Protons: Two doublets in the aromatic region (~6.0-7.5 ppm).- Methanamine Protons: A singlet or doublet for the -CH₂- group (~3.8-4.2 ppm).- THP Protons: A characteristic multiplet for the anomeric proton (-O-CH-O-) at ~5.3-5.5 ppm, and a series of multiplets for the remaining THP ring protons (~1.5-3.9 ppm).- Amine Protons: A broad singlet for the -NH₂ protons, which may exchange with D₂O. |
| ¹³C NMR | - Pyrazole Carbons: Signals in the aromatic region (~105-140 ppm).- Methanamine Carbon: A signal for the -CH₂- group (~35-45 ppm).- THP Carbons: Signals for the six carbons of the THP ring, including the anomeric carbon at ~85-90 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 182.13. |
Reactivity and Synthetic Utility
The primary function of 1-(Oxan-2-yl)pyrazole-5-methanamine is to serve as a versatile intermediate. The THP group provides robust protection under a variety of conditions, including those involving organometallics, reductions, and basic media.[1]
The Role of the THP Protecting Group
The THP group is an acetal, making it stable to bases, nucleophiles, and hydrides, but labile under acidic conditions. This differential stability is the cornerstone of its strategic use.
Caption: Logic of THP group in multi-step synthesis.
Deprotection Protocol
The removal of the THP group is typically straightforward and high-yielding.
Procedure:
-
Dissolve the THP-protected pyrazole intermediate in a suitable alcoholic solvent like methanol or ethanol.
-
Add a strong acid, such as hydrochloric acid (e.g., 4M HCl in Dioxane) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the deprotected pyrazole, often as an HCl or TFA salt.
Applications in Medicinal Chemistry
The pyrazole scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs, particularly kinase inhibitors and anti-inflammatory agents.[6][7][8] 1-(Oxan-2-yl)pyrazole-5-methanamine provides a key entry point for building complex molecules. The primary amine handle can be readily functionalized via:
-
Amide bond formation
-
Reductive amination
-
Sulfonamide formation
-
Urea/thiourea synthesis
This versatility allows for the systematic exploration of the chemical space around the pyrazole core to optimize drug candidates' potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this compound have been utilized as intermediates in the synthesis of S1P1 agonists for immunological diseases and various kinase inhibitors for oncology.[5][9]
Conclusion
1-(Oxan-2-yl)pyrazole-5-methanamine, also known as 1-THP-5-aminomethylpyrazole, is a non-negotiable tool for the modern medicinal chemist. Its synthesis is reliable, and the strategic use of the acid-labile THP protecting group allows for precise and controlled functionalization of the pyrazole core. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to efficiently construct novel molecular architectures in the pursuit of next-generation therapeutics.
References
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20111-20123. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Publishing. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Avani Hotels & Resorts. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine: A Cutting-Edge Compound. Avani Hotels & Resorts. [Link]
-
MySkinRecipes. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. MySkinRecipes. [Link]
-
Max Planck Institute. (n.d.). Supplemental Information. MPG.PuRe. [Link]
-
D'Mello, A. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Tizabi, Y., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. [Link]
- Google Patents. (n.d.). US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists.
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Al-Ostath, A. I., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
-
Patsnap Eureka. (n.d.). Novel substituted pyrazolo[1,5A]-1,3,5-Triazine derivatives and their analogues, pharmaceutical compositions containing same, use thereof as medicine and methods for preparing same. Patsnap Eureka. [Link]
-
Future Science. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. [Link]
-
Lu, C. C., & Gembicky, M. (2023). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. ACS Catalysis. [Link]
-
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Asif, M., et al. (2020). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. [Link]
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Methodological & Application
Application Notes and Protocols for the Reductive Amination of 1-THP-Pyrazole-5-carbaldehyde
Introduction: The Significance of Substituted Pyrazolyl-methylamines in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Amines appended to the pyrazole ring, particularly at the C5 position, serve as critical pharmacophores that can engage in key hydrogen bonding interactions with biological targets. The synthesis of these pyrazolyl-methylamines is therefore a frequent and vital task in drug discovery programs. Reductive amination of a pyrazole-5-carbaldehyde is one of the most direct and versatile methods to achieve this transformation, allowing for the introduction of a diverse range of amine functionalities.
This application note provides a detailed, field-proven protocol for the reductive amination of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde. The tetrahydropyranyl (THP) group serves as a robust protecting group for the pyrazole nitrogen, enhancing solubility in organic solvents and preventing potential side reactions. We will delve into the mechanistic rationale for reagent selection and provide a step-by-step guide for researchers, scientists, and drug development professionals to reliably synthesize a variety of secondary and tertiary amines based on this key intermediate.
Chemical Principles and Mechanistic Rationale
Reductive amination is a powerful transformation that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[1] The reaction can be performed in a single pot by combining the aldehyde, the amine, and a selective reducing agent.
The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For the reductive amination of sensitive substrates like 1-THP-pyrazole-5-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[2] Here's why:
-
Selectivity: STAB is a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3][4] It reacts much faster with the protonated imine (iminium ion) intermediate than with the starting aldehyde. This selectivity is crucial as it prevents the premature reduction of the aldehyde to the corresponding alcohol, a common side reaction with less selective hydrides.[1][4]
-
Mild Reaction Conditions: The reaction proceeds efficiently under non-aqueous, mildly acidic conditions, which are fully compatible with the acid-sensitive THP protecting group.[2][5][6] The THP group, being an acetal, is stable to the reaction conditions but can be readily removed post-amination if desired.[5][7]
-
Safety and Convenience: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas, making it a safer alternative for routine laboratory use. It is a commercially available, free-flowing solid that is easy to handle.
Reaction Mechanism
The reductive amination using STAB follows a well-established two-step pathway occurring in a single pot:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of a trace amount of acid (often acetic acid from the STAB or added as a catalyst), the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: The iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride to yield the final amine product.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the reductive amination of 1-THP-pyrazole-5-carbaldehyde with a primary amine.
Caption: Mechanism of Reductive Amination using STAB.
Experimental Protocol: Reductive Amination
This protocol provides a general procedure for the reductive amination of 1-THP-pyrazole-5-carbaldehyde with a primary or secondary amine.
Materials and Reagents
| Reagent | Grade | Supplier Example | CAS Number | Notes |
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde | ≥95% | Sigma-Aldrich, etc. | 957483-88-4 | The starting aldehyde.[8] |
| Amine (Primary or Secondary) | Reagent Grade | Various | Varies | Use a high-purity amine. |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Various | 56553-60-7 | Moisture-sensitive. Handle under an inert atmosphere if possible. |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous | Various | Varies | Use a dry, non-protic solvent.[2] |
| Glacial Acetic Acid (optional) | ACS Grade | Various | 64-19-7 | Can be used as a catalyst, especially for less reactive amines/ketones. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | - | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to make a ~0.1 M solution.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the stirred solution at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, this step can be extended, or a catalytic amount of acetic acid (0.1 eq) can be added.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure desired amine.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of the target amines.
Caption: General workflow for reductive amination.
Optional Protocol: THP-Group Deprotection
If the unprotected pyrazole nitrogen is desired for the final compound, the THP group can be readily removed under acidic conditions.
Materials and Reagents
| Reagent | Grade | Notes |
| THP-protected Amine | - | Product from the previous protocol. |
| Methanol (MeOH) or Ethanol (EtOH) | ACS Grade | Protic solvent. |
| Hydrochloric Acid (HCl), 4M in Dioxane or Trifluoroacetic Acid (TFA) | Reagent Grade | The acidic catalyst for deprotection.[7] |
| Diethyl Ether (Et₂O) | ACS Grade | For precipitation of the product salt. |
Step-by-Step Procedure
-
Dissolution: Dissolve the THP-protected amine (1.0 eq) in methanol or ethanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Add an excess of 4M HCl in dioxane (e.g., 5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the desired amine, which can then be collected by filtration. Alternatively, the residue can be neutralized with a base and extracted to yield the free amine.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of a wide array of N-substituted (1H-pyrazol-5-yl)methanamines. The use of sodium triacetoxyborohydride ensures high selectivity and functional group tolerance, making this a cornerstone reaction for library synthesis in a drug discovery setting. The stability and facile removal of the THP protecting group offer additional flexibility in synthetic design. By understanding the underlying chemical principles and following the detailed procedures outlined, researchers can confidently and efficiently access these valuable building blocks for the development of new therapeutic agents.
References
-
Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, November 29). Sodium triacetoxyborohydride. In Wikipedia. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reddit. (2021, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(9), 985-1011. [Link]
-
Knovel. (n.d.). Protecting Groups. Retrieved February 15, 2026, from [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 19996–20004. [Link]
-
ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave. Retrieved February 15, 2026, from [Link]
-
Vaia. (n.d.). Q63P Reductive amination of aldehydes... Retrieved February 15, 2026, from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved February 15, 2026, from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
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Application Note: A Reliable Two-Step Synthesis of 5-(Aminomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole from Nitrile Precursors
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 5-(aminomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a valuable bifunctional building block for pharmaceutical and materials science research. The synthesis is presented as a robust two-part strategy commencing from a commercially available nitrile precursor, 1H-pyrazole-5-carbonitrile. Part 1 details the selective N1-protection of the pyrazole ring using 3,4-dihydro-2H-pyran (DHP) to yield the key intermediate, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbonitrile. Part 2 describes the subsequent chemoselective reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LAH). This guide explains the causality behind critical experimental choices, provides step-by-step protocols, and includes process flow diagrams to ensure reliable execution and high yields.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The target molecule, 5-(aminomethyl)-1-THP-pyrazole, incorporates three key features: a stable pyrazole core, a nucleophilic primary amine for derivatization, and a tetrahydropyranyl (THP) protecting group on the synthetically versatile N1 position. The THP group provides stability to a wide range of reaction conditions while being readily removable under mild acidic conditions, making this compound an ideal intermediate for constructing complex molecular architectures.
This protocol addresses the need for a clear and reproducible synthesis pathway starting from the nitrile functional group. The strategy is bifurcated into two main stages:
-
N-H Protection: Introduction of the THP group onto the pyrazole nitrogen. This step is critical for preventing side reactions in the subsequent reduction step and for directing regioselectivity in potential future modifications.
-
Nitrile Reduction: Conversion of the cyano group at the C5 position into an aminomethyl group. This transformation is achieved using a powerful hydride donor, a standard and effective method for this functional group conversion.[5][6]
Overall Synthetic Workflow
The synthesis proceeds in two distinct experimental stages, starting from 1H-pyrazole-5-carbonitrile and culminating in the target primary amine.
Figure 1: Two-step workflow for the synthesis of the target amine.
Part 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbonitrile
Principle and Rationale
The first stage involves the acid-catalyzed protection of the pyrazole N1-nitrogen with a tetrahydropyranyl (THP) group. The reaction proceeds via the protonation of 3,4-dihydro-2H-pyran (DHP) by a catalytic amount of p-toluenesulfonic acid (p-TsOH), generating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic N1 of the pyrazole ring. This method is widely used due to its efficiency, mild conditions, and the stability of the resulting THP-protected heterocycle. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting material and reagents. The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the acid catalyst.
Experimental Protocol 1: N1-THP Protection
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-5-carbonitrile (5.0 g, 53.7 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature until all solids are dissolved.
-
Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add 3,4-dihydro-2H-pyran (DHP) (5.4 g, 64.5 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.51 g, 2.7 mmol, 0.05 equiv) in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Quenching: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the product as a clear, colorless oil.
Part 2: Reduction of Nitrile to 5-(Aminomethyl)-1-THP-pyrazole
Principle and Rationale
The conversion of the nitrile to a primary amine is a crucial step requiring a potent reducing agent. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity.[7][8] Unlike milder reagents such as sodium borohydride, LAH is powerful enough to reduce the highly stable carbon-nitrogen triple bond of the nitrile.[5] The reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with protic solvents like water.[8][9] Anhydrous tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the LAH complex. The reaction is initiated at 0°C to moderate the initial hydride delivery, then heated to reflux to ensure the reaction goes to completion.
The workup procedure is a critical step for safety and product isolation. A Fieser workup (sequential addition of water, aqueous sodium hydroxide, and then more water) is employed to safely quench the excess LAH and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the purification process.
Figure 2: Simplified mechanism of nitrile reduction by LAH.
Experimental Protocol 2: LAH Reduction
-
Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under a vacuum and cool under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (LAH) (3.0 g, 80.5 mmol, 1.5 equiv) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice-water bath.
-
Substrate Addition: Dissolve the 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbonitrile (9.5 g, 53.7 mmol) from Part 1 in 50 mL of anhydrous THF. Add this solution to the LAH suspension dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 3-5 hours, monitoring by TLC (10:1 DCM:Methanol with 1% NH₄OH) until the starting material is consumed.
-
Quenching (Caution: Exothermic & H₂ Gas Evolution): Cool the reaction mixture back to 0°C with an ice-water bath. Quench the reaction by the slow, sequential dropwise addition of:
-
3.0 mL of deionized water
-
3.0 mL of 15% (w/v) aqueous sodium hydroxide (NaOH)
-
9.0 mL of deionized water
-
-
Filtration: Allow the resulting slurry to warm to room temperature and stir vigorously for 1 hour. The salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL) and ethyl acetate (2 x 50 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material is often of sufficient purity for subsequent steps. If necessary, purify by flash column chromatography on silica gel (eluting with 95:4.5:0.5 DCM:Methanol:NH₄OH) to afford the final product as a pale yellow oil.
Data Summary and Expected Results
| Step | Starting Material | Key Reagents | Equivalents | Solvent | Time (h) | Expected Yield | Product Appearance |
| 1 | 1H-Pyrazole-5-carbonitrile | DHP, p-TsOH | 1.2, 0.05 | DCM | 4-6 | 85-95% | Colorless Oil |
| 2 | 1-THP-Pyrazole-5-carbonitrile | LiAlH₄ | 1.5 | THF | 3-5 | 80-90% | Pale Yellow Oil |
References
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Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link][10]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH – Supplementary Information. Royal Society of Chemistry. [Link][11]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2777-2789. [Link][12]
-
Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents. [13]
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University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton Chemistry. [Link][9]
-
Organic Chemistry Portal. (n.d.). Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link][7]
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Ashenhurst, J. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][5]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link][8]
-
Bera, H., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-40. [Link][1]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. [Link][6]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link][2]
-
Quiroga, J., & Trilleras, J. (2012). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. [Link]
-
Hafez, T. S., et al. (2017). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 22(8), 1302. [Link][14]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link][3]
-
Tejeda, A., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 8, 30-39. [Link][15]
-
Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. [Link][4]
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
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- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Suzuki coupling conditions for 1-(Oxan-2-yl)pyrazole-5-methanamine derivatives
Application Note & Protocol Guide
Topic: Strategic Suzuki-Miyaura Coupling of 1-(Oxan-2-yl)pyrazole-5-methanamine Derivatives for Pharmaceutical Scaffolding
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 1-(Oxan-2-yl)pyrazole-5-methanamine derivatives. Pyrazole-containing molecules are foundational scaffolds in medicinal chemistry, and their functionalization via cross-coupling is a critical step in drug discovery pipelines.[1][2][3] We address the specific challenges presented by this substrate class, namely the potential for catalyst inhibition by the primary amine and the stability of the acid-labile N-pyrazole protecting group. This document outlines strategic choices for amine protection, selection of optimal catalytic systems, and step-by-step protocols for the coupling reaction and subsequent deprotection, offering a comprehensive workflow for the synthesis of complex biaryl pyrazoles.
Introduction: The Strategic Imperative for Pyrazole Functionalization
The pyrazole nucleus is a privileged scaffold in modern pharmaceuticals, appearing in numerous approved drugs. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a desirable core for designing targeted therapeutics. The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for carbon-carbon bond formation, valued for its broad functional group tolerance and mild reaction conditions.[4][5][6]
However, applying this reaction to substrates like 1-(Oxan-2-yl)pyrazole-5-methanamine requires careful consideration of the inherent reactivity of the molecule. The primary amine at the C5-methyl position can coordinate to the palladium center, leading to catalyst deactivation.[7] Furthermore, the 1-(Oxan-2-yl) group, a tetrahydropyranyl (THP) acetal, is sensitive to acid, necessitating controlled conditions throughout the synthetic sequence.[8] This guide provides the necessary framework to navigate these challenges effectively.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazole electrophile (Ar¹-X), forming a Pd(II) complex. The reactivity for this step generally follows the order I > Br > OTf >> Cl.[9]
-
Transmetalation: The organoboron species (Ar²-B(OR)₂) is activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate complex.[10] This complex transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Invisible nodes for cycle structure center [shape=point, width=0.01, height=0.01]; Ar1X [label="Ar¹-X\n(Halogenated Pyrazole)", shape=plaintext, fontcolor="#202124"]; Ar2B [label="Ar²B(OR)₂ + Base\n(Boronic Acid/Ester)", shape=plaintext, fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Product)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Biaryl; PdII_Biaryl -> RedElim [dir=none]; RedElim -> Pd0;
// Input/Output Edges Ar1X -> OxAdd [label=""]; Ar2B -> Transmetal [label=""]; RedElim -> Product [label=""]; } .enddot Caption: The Suzuki-Miyaura Catalytic Cycle.
Core Strategy: Substrate Preparation and Protection
Success in the coupling reaction is contingent on the proper preparation of the pyrazole starting material. The primary amine must be masked to ensure high catalytic turnover.
Amine Protection: The Critical First Step
The lone pair of electrons on the 5-methanamine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting this amine due to its steric bulk and electronic properties.[11] It is stable to the typically basic conditions of the Suzuki coupling but can be readily removed later.
The N-Pyrazole Protecting Group: (Oxan-2-yl)
The THP group serves to protect the N-H of the pyrazole, which can otherwise lead to side reactions or catalyst inhibition, particularly with N-H acidic heterocycles.[12][13] This protection is typically achieved through a solvent-free reaction with 3,4-dihydro-2H-pyran (DHP).[14][15] Its key characteristic is its lability under acidic conditions, which dictates the choice of deprotection strategy post-coupling.[8]
Workflow for Substrate Synthesis
The overall workflow begins with a readily available halogenated pyrazole and proceeds through protection and functionalization steps to arrive at the final coupling substrate.
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// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> FinalSubstrate; } .enddot Caption: Synthetic workflow for the protected pyrazole substrate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Boc-Protection of [1-(Oxan-2-yl)-4-bromopyrazol-5-yl]methanamine
This protocol details the crucial step of protecting the primary amine before the Suzuki coupling.
-
Reagent Setup: To a round-bottom flask, add the starting amine (1.0 eq.), dichloromethane (DCM, approx. 0.1 M), and triethylamine (1.5 eq.).
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with the addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected substrate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the protected pyrazole with various aryl or heteroaryl boronic acids/esters.
-
Reaction Vessel Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the Boc-protected bromopyrazole (1.0 eq.), the desired boronic acid or pinacol ester (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst. XPhos Pd G2 is a highly effective choice for this transformation (0.02 - 0.05 eq.).[16][17]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of 0.1-0.2 M.
-
Heating: Seal the vessel and heat the reaction mixture to 80-100 °C. Reaction time can vary from 2 to 24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography to isolate the coupled product.
Process Insight: In some cases, the basic conditions (K₃PO₄) and elevated temperature of the Suzuki reaction may be sufficient to cleave the Boc protecting group in situ.[16] If the desired product is the free amine, this can be an efficient process modification, eliminating a separate deprotection step. Monitor the reaction for this possibility.
Protocol 3: Sequential Deprotection (Post-Coupling)
If the protecting groups remain intact after coupling, they can be removed sequentially.
-
Boc and THP Deprotection: Dissolve the purified coupled product in a suitable solvent such as methanol or DCM.
-
Acid Addition: Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA, 20% in DCM).
-
Reaction: Stir at room temperature for 1-4 hours. The cleavage of both the Boc and THP groups is typically rapid under these conditions.[8][11]
-
Workup: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt, which can often be precipitated with ether. If TFA was used, an aqueous basic workup (e.g., with NaHCO₃) followed by extraction will yield the free base.
Data & Optimization Parameters
The choice of catalyst, base, and solvent is critical for achieving high yields. The following table summarizes recommended starting conditions and optimization variables for the Suzuki coupling step.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | XPhos Pd G2 (2-5 mol%) | Highly active, air-stable precatalyst. Effective for heteroaryl couplings.[17] Other catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ can be screened. |
| Ligand | XPhos (comes with G2) | Bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. SPhos is another excellent alternative.[13] |
| Base | K₃PO₄ (3 eq.) | Strong, non-nucleophilic base effective in activating boronic acids. K₂CO₃ or Cs₂CO₃ can also be effective.[7] |
| Boron Source | Boronic Acid or Pinacol Ester | Pinacol esters offer enhanced stability against protodeboronation compared to boronic acids, which can be beneficial for sluggish reactions.[5][18] |
| Solvent System | Dioxane/H₂O (4:1) | A polar aprotic solvent mixture that solubilizes both organic and inorganic reagents. Toluene or DMF can be used as alternatives to dioxane.[6] |
| Temperature | 100 °C | Provides sufficient thermal energy for the catalytic cycle. Temperature can be adjusted (80-120 °C) based on substrate reactivity and stability. |
Troubleshooting Common Issues
-
Low Yield/No Reaction:
-
Cause: Inactive catalyst or insufficient degassing.
-
Solution: Use a fresh bottle of catalyst. Ensure the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere.
-
-
Dehalogenation of Starting Material:
-
Cause: A common side reaction, especially with iodo- and bromo-pyrazoles.[19]
-
Solution: Lower the reaction temperature. Use a boronic pinacol ester instead of the acid. Ensure the boronic acid is of high purity.
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid degrades before it can participate in transmetalation.
-
Solution: Use a boronic pinacol ester for greater stability.[20] Use a higher equivalent (2.0-2.5 eq.) of the boron reagent.
-
-
Incomplete Cleavage of Protecting Groups:
-
Cause: Insufficient acid or reaction time during deprotection.
-
Solution: Increase the equivalents of acid or extend the reaction time. Monitor carefully by LC-MS.
-
References
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Publishing.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
- Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One-Pot Synthesis of 3(5)‐Alkylpyrazoles.
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Modification of Boc-Protected CAN508 via Acyl
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
- Boronic Esters. Santa Cruz Biotechnology.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
- Suzuki–Miyaura reaction using 5-amino-pyrazole.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Yoneda Labs [yonedalabs.com]
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- 7. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 20. Boronic Esters | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Notes and Protocols: Reaction Conditions for Amide Coupling with 1-(Oxan-2-yl)pyrazole-5-methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Amide Bond Formation with a Unique Primary Amine
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1][2][3] Its prominence stems from the stability and prevalence of the amide bond in a vast array of pharmaceuticals, natural products, and peptides.[3] The direct coupling of a carboxylic acid and an amine, however, is often inefficient due to a competing acid-base reaction.[4] Consequently, a diverse arsenal of coupling reagents and protocols has been developed to facilitate this crucial transformation by activating the carboxylic acid.[1][2]
This guide focuses on the reaction conditions for the amide coupling of a specific and valuable building block: 1-(Oxan-2-yl)pyrazole-5-methanamine . This primary amine incorporates a pyrazole core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, and an oxanyl (tetrahydropyranyl or THP) protecting group on the pyrazole nitrogen.[5] The presence of the THP group is critical for modulating the electronic properties of the pyrazole ring and preventing potential side reactions at the pyrazole nitrogen during synthesis.[6] However, the stability of this acid-labile protecting group presents a key consideration when selecting coupling conditions.
These application notes will provide a comprehensive overview of the critical parameters for successfully coupling 1-(Oxan-2-yl)pyrazole-5-methanamine with various carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.
The Strategic Importance of the Oxan-2-yl (THP) Protecting Group
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and, in this case, the nitrogen of a pyrazole ring.[6] Its popularity is due to its ease of installation, general stability to many reaction conditions, and facile removal under mildly acidic conditions.[7]
Key Considerations for the THP Group in Amide Coupling:
-
Stability: The THP group is an acetal and is therefore sensitive to acidic conditions.[8] This precludes the use of harsh acidic workups or coupling protocols that generate strongly acidic byproducts.
-
Reaction Conditions: Neutral or basic reaction conditions are generally preferred to maintain the integrity of the THP group.
-
Deprotection: The THP group can be readily removed post-coupling, typically with mild acid treatment, to reveal the N-H of the pyrazole ring for further functionalization if desired.
Core Principles of Amide Coupling: A Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine necessitates the activation of the carboxylic acid.[1] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, an acylisourea, or an acylphosphonium species.[1]
-
Nucleophilic Attack by the Amine: The primary amine, 1-(Oxan-2-yl)pyrazole-5-methanamine, then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the desired amide bond.
dot graph AmideCouplingMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} enddot Caption: Generalized workflow of a two-step amide coupling reaction.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for a successful amide coupling reaction, especially when dealing with specific substrates like 1-(Oxan-2-yl)pyrazole-5-methanamine. The ideal reagent should provide high yields, minimize side reactions, and be compatible with the acid-sensitive THP group.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[4] | Readily available, cost-effective. | Can lead to racemization of chiral carboxylic acids. Byproducts can be difficult to remove (especially DCU from DCC). |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms an active ester with additives like HOBt or HOAt.[4][9] | High coupling efficiency, fast reaction times, low racemization.[1][9] | More expensive than carbodiimides. Can be moisture-sensitive. |
| Phosphonium Salts | PyBOP, BOP | Forms an acylphosphonium intermediate. | High reactivity, suitable for sterically hindered substrates. | Can be more expensive. Byproducts can sometimes complicate purification. |
Recommended Reagents for Coupling with 1-(Oxan-2-yl)pyrazole-5-methanamine:
For general purposes, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly recommended.
-
HATU: Offers excellent performance due to its high reactivity and the ability to minimize side reactions.[9] The reaction conditions are typically mild, which is beneficial for the stability of the THP group.
-
EDC/HOBt: A classic and reliable combination.[2][10] EDC is water-soluble, and its urea byproduct can be easily removed by an aqueous workup, simplifying purification.[11] The addition of HOBt enhances the reaction rate and suppresses racemization.[11]
dot graph ReagentSelection { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} enddot Caption: Decision tree for selecting an appropriate coupling reagent.
Experimental Protocols
Note: These are general protocols and may require optimization based on the specific carboxylic acid being used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for its high efficiency and clean reaction profile.[12]
Materials:
-
1-(Oxan-2-yl)pyrazole-5-methanamine
-
Carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM, approximately 0.1-0.5 M), add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-(Oxan-2-yl)pyrazole-5-methanamine (1.0-1.1 eq) in a minimal amount of anhydrous DMF (or DCM) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Caution: Avoid acidic washes to prevent cleavage of the THP group.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or DCM/methanol).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and reliable alternative to HATU.[10]
Materials:
-
1-(Oxan-2-yl)pyrazole-5-methanamine
-
Carboxylic acid
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), 1-(Oxan-2-yl)pyrazole-5-methanamine (1.0-1.1 eq), and HOBt (1.1-1.2 eq) in anhydrous DCM (or DMF, approximately 0.1-0.5 M), add DIPEA (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Note: The aqueous washes will remove the urea byproduct from EDC.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low reactivity of the carboxylic acid or amine.- Deactivation of the coupling reagent by moisture. | - Increase the amount of coupling reagent and/or base.- Increase the reaction time or temperature (e.g., to 40-50 °C).- Ensure all glassware and solvents are anhydrous. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time.- Stoichiometry is not optimized. | - Allow the reaction to stir for a longer period.- Use a slight excess (1.1-1.2 eq) of the more readily available starting material. |
| Formation of Side Products | - Racemization of chiral carboxylic acids.- N-acylurea formation (with carbodiimides).- Cleavage of the THP group. | - Add HOBt or HOAt to suppress racemization.- Ensure the use of HOBt with EDC.- Avoid any acidic conditions during reaction and workup. |
| Difficult Purification | - Byproducts from the coupling reagent co-eluting with the product. | - For EDC, ensure thorough aqueous washes to remove the urea byproduct.- For HATU, ensure the stoichiometry is carefully controlled. |
Conclusion
The successful amide coupling of 1-(Oxan-2-yl)pyrazole-5-methanamine is readily achievable with careful consideration of the reaction conditions. The acid-sensitive nature of the THP protecting group necessitates the use of neutral to basic conditions. Reagents such as HATU and EDC/HOBt provide reliable and high-yielding pathways to the desired amide products. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel therapeutics and chemical probes.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Prakash, G. K. S., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. [Link]
-
Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Lange, U., et al. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
Wikipedia. HATU. [Link]
-
ResearchGate. (2011, December 6). I want to protect an amide with THP. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Reddit. (2022, March 24). amide coupling help. [Link]
-
Dalton Transactions (RSC Publishing). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. [Link]
-
K. C. Nicolaou and co-workers. Protective Groups. [Link]
-
Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
IIT. (2020, October 26). Protecting Groups. [Link]
-
Ravi Divakaran. (2008). Protecting groups in organic synthesis. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Preparation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylmethylamine hydrochloride
This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylmethylamine hydrochloride .
This guide departs from standard "recipe" formats to focus on regiocontrol , intermediate stability , and critical process parameters (CPPs) . The synthesis targets the C5-substituted isomer, which requires specific lithiation strategies to avoid the thermodynamically favored C3-alkylation observed in direct substitution methods.[1]
Executive Summary & Retrosynthetic Logic
-
Target Molecule: A pyrazole core protected at N1 with a tetrahydropyranyl (THP) group and functionalized at C5 with a methylamine tail.[1][2]
-
Key Challenge: Regioselectivity. Direct alkylation of 1-(THP)-pyrazole or 3(5)-methylpyrazole often yields mixtures of 1,3- and 1,5-isomers.[1]
-
The Solution: Directed Ortho-Metalation (DoM). By utilizing the N1-THP group as a Directed Metalation Group (DMG), we can selectively lithiate the C5 position.[1] This 100% regioselective intermediate is then formylated and converted to the amine.
-
Critical Handling: The THP protecting group is an acetal, stable to base and nucleophiles (n-BuLi, hydride reduction) but extremely labile to aqueous acid .[2] The final salt formation requires anhydrous conditions.[2]
Synthetic Pathway Visualization
Figure 1: Strategic workflow utilizing Directed Ortho-Metalation (DoM) for regio-purity.
Detailed Experimental Protocols
Step 1: N-Protection (Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole)
Objective: Protect the pyrazole nitrogen to enable lithiation and prevent side reactions.[2]
-
Reagents: 1H-Pyrazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), Trifluoroacetic acid (TFA, 0.05 eq).[1][2]
Protocol:
-
Dissolve 1H-pyrazole (e.g., 10.0 g) in anhydrous toluene (100 mL) under N2.[1][2]
-
Add DHP (18.5 g) followed by catalytic TFA (0.5 mL). Exothermic reaction may occur.[1][2]
-
Heat to 80°C for 3-4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).[2]
-
Workup: Cool to RT. Quench with saturated NaHCO3 (50 mL). Separate layers.
-
Dry organic layer (Na2SO4) and concentrate in vacuo.[2]
-
Purification: Vacuum distillation (bp ~80-85°C at 0.5 mmHg) or silica plug.
Step 2: C5-Formylation (The "Money Step")
Objective: Install the carbon scaffold at C5 selectively.[2]
-
Reagents: n-Butyllithium (2.5M in hexanes, 1.1 eq), DMF (1.5 eq).[2]
Protocol:
-
Dissolve 1-(THP)-pyrazole (10.0 g, 65.7 mmol) in dry THF (150 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (29 mL, 72.3 mmol) dropwise over 30 mins. Maintain temp < -70°C.
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Quench: Add anhydrous DMF (7.6 mL, 98.5 mmol) dropwise.
-
Allow to warm to 0°C over 2 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1][2][6][7]
-
Purification: Silica gel chromatography (0-30% EtOAc/Hexane).
Step 3: Reductive Amination (Aldehyde → Primary Amine)
Objective: Convert the aldehyde to the amine without removing the THP group.
-
Reagents: Ammonium Acetate (NH4OAc, 10 eq), Sodium Cyanoborohydride (NaBH3CN, 1.0 eq).
Protocol:
-
Dissolve the aldehyde (5.0 g, 27.7 mmol) and NH4OAc (21.3 g, 277 mmol) in Methanol (100 mL).
-
Add NaBH3CN (1.74 g, 27.7 mmol) in one portion.
-
Stir at Room Temperature for 16-24 hours.
-
Workup: Concentrate MeOH to ~20 mL. Dilute with water (50 mL) and basify to pH >12 with NaOH (1M).
-
Extract with DCM (3x).[2] The amine stays in the organic layer.
-
Dry (Na2SO4) and concentrate.[2]
Step 4: Hydrochloride Salt Formation (Critical Control Point)
Objective: Form the salt without cleaving the acid-sensitive THP group.[1]
Protocol:
-
Dissolve the crude amine (from Step 3) in anhydrous Diethyl Ether or Ethyl Acetate (10 volumes). Cool to 0°C.
-
Acidification: Add 4M HCl in Dioxane (1.0 eq exactly) dropwise.
-
A white precipitate will form immediately.
-
Stir for 15 mins at 0°C.
-
Isolation: Filter the solid under N2 or Argon. Wash with cold anhydrous ether.
-
Drying: Vacuum dry at 40°C.
Process Data & Specifications
| Parameter | Specification / Range | Rationale |
| Step 2 Temperature | -78°C to -70°C | Essential for regiocontrol.[1] Higher temps lead to decomposition or scrambling.[2] |
| Step 3 pH | Basic (Workup) | Ensures the amine is neutral (organic soluble) for extraction.[1][2] |
| Step 4 Water Content | < 0.1% (Strictly Anhydrous) | Prevents THP deprotection (acetal hydrolysis).[1][2] |
| Overall Yield | 45 - 60% | Cumulative yield over 4 steps.[1] |
Expected Analytical Data (Free Amine):
-
1H NMR (DMSO-d6): δ 6.2 (d, 1H, Pyrazole-H4), 7.4 (d, 1H, Pyrazole-H3), 5.3 (dd, 1H, THP-CH), 3.7 (s, 2H, CH2-NH2).[2]
References
-
Regioselective Lithiation of N-Protected Pyrazoles
-
Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (Analogous Intermediate)
-
Reductive Amination Methodologies
-
THP Protecting Group Stability
Sources
- 1. WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 2. ineosopen.org [ineosopen.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 7. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
Application Note: A Scalable and Efficient Synthesis of 1-(Oxan-2-yl)pyrazole-5-methanamine
Introduction
1-(Oxan-2-yl)pyrazole-5-methanamine and its derivatives are valuable building blocks in modern drug discovery, forming the core of numerous compounds with diverse pharmacological activities. The pyrazole moiety is a well-established pharmacophore, and the appended methanamine group provides a crucial handle for further functionalization and interaction with biological targets. The tetrahydropyranyl (THP) group serves as a robust protecting group for the pyrazole nitrogen, enhancing stability and allowing for selective chemical manipulations at other positions of the heterocyclic ring.
This application note provides a detailed, scalable, and efficient two-step synthetic route to 1-(Oxan-2-yl)pyrazole-5-methanamine, starting from commercially available pyrazole. The synthesis is designed for scalability, employing green chemistry principles in the initial protection step and a robust reductive amination in the final step. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and scalable method for the preparation of this key intermediate.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process commencing with the protection of pyrazole, followed by the reductive amination of a commercially available aldehyde intermediate. This approach is designed for efficiency, scalability, and high yield.
Figure 1: Overall synthetic workflow for 1-(Oxan-2-yl)pyrazole-5-methanamine.
Part 1: Scalable and Green Protection of Pyrazole
The first step involves the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group. Traditional methods for THP protection often require acidic catalysts and organic solvents. However, a more sustainable and scalable approach involves the direct reaction of pyrazole with 3,4-dihydro-2H-pyran (DHP) under solvent- and catalyst-free conditions.[1][2] This method is not only environmentally friendly but also proceeds in quantitative yield, making it ideal for large-scale synthesis.[1]
Protocol 1: Synthesis of 1-(Oxan-2-yl)-1H-pyrazole
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrazole | 68.08 | 68.1 g | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 88.3 g (93.0 mL) | 1.05 |
| High-pressure reaction vessel | - | 1 | - |
Procedure:
-
To a clean, dry high-pressure reaction vessel, add pyrazole (68.1 g, 1.0 mol).
-
Add 3,4-dihydro-2H-pyran (88.3 g, 93.0 mL, 1.05 mol).
-
Seal the reaction vessel securely.
-
Heat the reaction mixture to 125 °C with stirring. The reaction proceeds under the autogenous pressure of the DHP.
-
Maintain the temperature for 4-6 hours. The reaction can be monitored by GC-MS or TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of pyrazole.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, 1-(Oxan-2-yl)-1H-pyrazole, is obtained as a colorless to pale yellow oil in near-quantitative yield and can often be used in the next step without further purification. If necessary, vacuum distillation can be employed for purification.
Expected Yield: >95% Purity (by GC-MS): >98%
Part 2: Synthesis of the Aldehyde Intermediate (Theoretical)
While 1-(Oxan-2-yl)pyrazole-5-carbaldehyde is commercially available, understanding its synthesis provides a more comprehensive picture. A common method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[3][4] This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring. An alternative, particularly for achieving C5 selectivity, is the lithiation of the THP-protected pyrazole followed by quenching with a formylating agent like DMF.[5][6]
Part 3: Scalable Reductive Amination to the Target Compound
The final and key step is the conversion of the C5-aldehyde to the C5-methanamine via reductive amination. This transformation is a cornerstone of amine synthesis due to its efficiency and broad applicability.[7][8][9] The reaction proceeds through the in-situ formation of an imine between the aldehyde and an ammonia source, which is then reduced by a selective reducing agent.
For substrates containing acid-labile protecting groups like THP, it is crucial to select a reducing agent that is effective under neutral or mildly acidic conditions and does not require harsh workups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent for imines and can be used in a variety of aprotic solvents, minimizing the risk of THP group cleavage.[7][10]
Figure 2: Mechanism of reductive amination.
Protocol 2: Synthesis of 1-(Oxan-2-yl)pyrazole-5-methanamine
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Oxan-2-yl)pyrazole-5-carbaldehyde | 180.20 | 18.0 g | 0.1 |
| Ammonium acetate | 77.08 | 38.5 g | 0.5 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 31.8 g | 0.15 |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-(Oxan-2-yl)pyrazole-5-carbaldehyde (18.0 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
-
Add ammonium acetate (38.5 g, 0.5 mol) to the solution and stir the resulting suspension vigorously at room temperature for 30 minutes. Ammonium acetate serves as the ammonia source and a mild acid catalyst for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (31.8 g, 0.15 mol) to the reaction mixture over 20-30 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1 with 1% triethylamine) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) to afford the pure 1-(Oxan-2-yl)pyrazole-5-methanamine as a pale yellow oil.
Expected Yield: 75-85% Purity (by LC-MS and ¹H NMR): >97%
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
3,4-Dihydro-2H-pyran is flammable and should be handled with care.
-
The high-pressure reaction in Protocol 1 should only be performed by trained personnel with appropriate equipment.
-
Sodium triacetoxyborohydride is moisture-sensitive and will react with water to release hydrogen gas.
Conclusion
This application note details a scalable and efficient synthetic route for the preparation of 1-(Oxan-2-yl)pyrazole-5-methanamine. The two-step sequence, which includes a green, solvent-free protection of pyrazole and a robust, selective reductive amination, provides a reliable method for obtaining this valuable building block in high yield and purity. The use of a commercially available aldehyde intermediate further streamlines the process, making it highly attractive for applications in medicinal chemistry and drug development.
References
-
Ahmed, B. M.; Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Adv.2015 , 5 (32), 25131–25143. [Link]
-
Ahmed, B. M.; Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. 2015 . [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Popov, A. V.; Kobelevskaya, V. A.; Larina, L. I.; Rozentsveig, I. B. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc2019 , 2019 (5), 133-146. [Link]
-
El-Mekabaty, A.; et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 28939-28966. [Link]
-
Mezei, G.; et al. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Adv.2015 , 5, 25131-25143. [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. 2025 . [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017 . [Link]
-
Oreate AI. The Role of Sodium Borohydride in Reductive Amination. 2026 . [Link]
-
Dangerfield, E. M.; Plunkett, C. H.; Win-Mason, A. L.; Stocker, B. L.; Timmer, M. S. M. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. J. Org. Chem.2010 , 75 (16), 5470-5477. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 4. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Optimizing yield for 5-aminomethyl-1-THP-pyrazole reduction
Guide ID: TSC-PR-2602 Topic: Optimizing Yield for the Reduction of 5-Aminomethyl-1-THP-pyrazole Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the reduction of 5-aminomethyl-1-THP-pyrazole. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and maximize your reaction yields.
Understanding the Reaction: Key Challenges & Considerations
The reduction of 5-aminomethyl-1-THP-pyrazole is a delicate process aimed at saturating the pyrazole ring to form the corresponding pyrazolidine derivative. Success hinges on navigating a complex interplay between the substrate's functional groups and the chosen reaction conditions.
-
The Pyrazole Core: Pyrazole is an aromatic heterocycle. Its aromaticity makes it generally resistant to reduction, often requiring forcing conditions such as high pressure or highly active catalysts.[1][2][3] This stability can lead to incomplete reactions if conditions are too mild.
-
The THP Protecting Group: The tetrahydropyranyl (THP) group is an acid-labile acetal used to protect the N1 position of the pyrazole.[4] Its primary vulnerability is cleavage under acidic conditions, which can be inadvertently introduced by certain catalysts or solvents, leading to undesired side products.[5][6]
-
The Aminomethyl Group: The primary amine at the 5-position can potentially coordinate with the metal catalyst, influencing its activity or leading to side reactions.
The primary challenge is to find conditions sufficiently energetic to reduce the stable pyrazole ring without causing cleavage of the sensitive THP protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this reduction? The goal is the catalytic hydrogenation of the pyrazole ring to yield 5-aminomethyl-1-THP-pyrazolidine . The reaction involves the saturation of the two C=N double bonds within the pyrazole ring. Due to the creation of new stereocenters, a mixture of diastereomers is expected.
Q2: Why is my pyrazole starting material resistant to reduction? The pyrazole ring possesses aromatic character, which imparts significant thermodynamic stability.[2][3] Overcoming this aromatic stabilization energy requires an active catalyst and appropriate conditions (e.g., hydrogen pressure, temperature) to facilitate the hydrogenation process. Milder conditions suitable for simple alkenes are often insufficient.
Q3: Can the THP group be cleaved during the reaction? Yes, this is a critical and common side reaction. The THP ether is an acetal, which is highly sensitive to acid.[4] Many standard hydrogenation catalysts, particularly Palladium on carbon (Pd/C), can have acidic residues from their manufacturing process (e.g., from PdCl₂ precursors).[5] In protic solvents like ethanol, this can generate sufficient acid to catalyze the deprotection, leading to a mixture of protected and deprotected products.
Q4: Are there alternative reducing agents to catalytic hydrogenation? While catalytic hydrogenation is the most common method for ring saturation, other reducing agents are generally not suitable for this specific transformation. Reagents like NaBH₄ or LiAlH₄ are typically used for reducing carbonyls and other polar functional groups and will not reduce an aromatic pyrazole ring. Dissolving metal reductions (e.g., Na/NH₃) could potentially work but often lead to complex product mixtures and are less controlled. For this substrate, optimizing catalytic hydrogenation is the most viable strategy.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: I've set up my catalytic hydrogenation, but after several hours, LC-MS analysis shows mostly unreacted starting material. What's causing the incomplete reaction and how can I drive it to completion?
A: Low conversion is typically due to insufficient reactivity in the catalytic system. The aromaticity of the pyrazole ring demands more forcing conditions than a simple olefin.
Root Causes & Solutions:
-
Insufficient Catalyst Activity: Palladium (Pd) catalysts may not be active enough for this transformation under standard conditions. Platinum (Pt) and Rhodium (Rh) catalysts are generally more effective for the hydrogenation of aromatic rings.[7]
-
Solution: Switch from Pd/C to a more active catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on alumina (Rh/Al₂O₃).
-
-
Low Hydrogen Pressure: Atmospheric pressure may not provide a high enough concentration of hydrogen on the catalyst surface to effect the reduction.
-
Solution: Increase the hydrogen pressure. A starting point is 50-100 psi, but pressures up to 500 psi or higher may be necessary. Always use a high-pressure hydrogenation vessel (Parr shaker or autoclave) rated for the intended pressure.
-
-
Catalyst Poisoning: The primary amine of the aminomethyl group or impurities in the reagents/solvents (e.g., sulfur compounds) can adsorb to the catalyst surface and deactivate it.
-
Solution: Increase the catalyst loading (from 5 mol% to 10-20 mol%). Ensure high-purity, degassed solvents and filter the starting material through a small plug of silica or alumina if impurities are suspected.
-
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. The initial reaction should be run at room temperature.
-
Solution: If increasing pressure and changing the catalyst are ineffective, gently increase the temperature to 40-60 °C. Monitor the reaction closely for the appearance of side products.
-
| Catalyst | Typical Loading (mol%) | H₂ Pressure | Temperature (°C) | Expected Outcome & Comments |
| 10% Pd/C | 5-10 | 1 atm - 50 psi | 25 | Often results in low to no conversion. High risk of THP cleavage if catalyst is acidic.[5] |
| PtO₂ (Adams') | 10-20 | 50 - 500 psi | 25-50 | Higher activity for aromatic ring reduction. A good starting point for optimization.[7] |
| 5% Rh/C or Rh/Al₂O₃ | 5-10 | 100 - 500 psi | 25-60 | Very effective for heteroaromatic reduction. May require higher pressures. |
| Raney Nickel | 10-20 wt% | 500 - 1000 psi | 50-100 | Highly active but may require higher temperatures and pressures; can sometimes promote C-N bond cleavage. |
Problem 2: Significant Cleavage of the THP Protecting Group
Q: My reaction is proceeding, but I'm observing a significant amount of the deprotected product, 5-aminomethyl-pyrazole. How can I preserve the THP group?
A: THP group cleavage is almost always caused by the presence of acid.[8] The key is to neutralize any acidic species in the reaction medium.
Root Causes & Solutions:
-
Acidic Catalyst: As mentioned, Pd/C catalysts can be acidic.[5]
-
Solution 1 (Neutralization): Add a non-nucleophilic, sterically hindered base to the reaction mixture to act as an acid scavenger. A small amount of triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (0.5-1.0 equivalents) can be effective.
-
Solution 2 (Catalyst Washing): Some protocols suggest pre-washing the Pd/C catalyst with a basic solution (e.g., dilute aqueous NaHCO₃), followed by water and then the reaction solvent, to remove acidic residues. However, this can be cumbersome and may affect catalyst activity. Adding a soluble base is often more straightforward.
-
-
Protic Solvent Choice: Solvents like methanol or ethanol can facilitate proton transfer and stabilize the carbocation intermediate formed during THP cleavage.[4]
-
Solution: Switch to an aprotic solvent that is less likely to promote acid-catalyzed deprotection. Ethyl acetate (EtOAc), tetrahydrofuran (THF), or cyclohexane are excellent alternatives. Ensure the solvent is anhydrous.
-
Caption: A decision tree for troubleshooting unwanted THP group cleavage.
Experimental Protocols
Protocol 1: High-Pressure Reduction using PtO₂
This protocol is a robust starting point for achieving complete reduction while minimizing side reactions.
-
Vessel Preparation: To a glass liner for a Parr high-pressure hydrogenation apparatus, add 5-aminomethyl-1-THP-pyrazole (1.0 eq).
-
Reagent Addition: Add anhydrous ethyl acetate (EtOAc) to create a 0.1 M solution. Add Platinum(IV) oxide (PtO₂, 0.15 eq).
-
Inerting: Place the glass liner in the Parr apparatus. Seal the vessel. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to 100 psi. Begin vigorous stirring.
-
Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be monitored by observing the drop in hydrogen pressure. To check for completion, carefully vent the apparatus, take an aliquot, and analyze by LC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 5-aminomethyl-1-THP-pyrazolidine, which can be purified by column chromatography if necessary.
Protocol 2: Modified Pd/C Reduction with Acid Scavenger
This protocol is an alternative if only Pd/C is available.
-
Reagent Preparation: To a round-bottom flask, add 5-aminomethyl-1-THP-pyrazole (1.0 eq), 10% Pd/C (0.1 eq), and anhydrous THF (to 0.1 M).
-
Base Addition: Add triethylamine (Et₃N, 0.5 eq).
-
Reaction Setup: Fit the flask with a three-way stopcock connected to a vacuum line and a hydrogen balloon.
-
Inerting & Reaction: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times. Ensure the final atmosphere is hydrogen (1 atm) and stir the mixture vigorously at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter through Celite® and concentrate as described in Protocol 1. Note: This method may still be slow and require longer reaction times or gentle heating.
References
- New Journal of Chemistry, A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
- National Journal of Pharmaceutical Sciences, A review of pyrazole an its deriv
- PMC - NIH, Recent Developments in Reactions and C
- RSC Publishing, A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
- Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II)
- Total Synthesis, THP Protecting Group: THP Protection & Deprotection Mechanism.
- IJNRD, A REVIEW ON PYRAZOLE AN ITS DERIV
- Cleavage of the THP protecting group under Pd/C-catalyzed hydrogen
- PMC - NIH, Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research, Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Deriv
- Alcohol Protecting Groups.
- Slideshare, Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Jones Research Group, Reduction Reactions and Heterocyclic Chemistry.
Sources
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- 6. uwindsor.ca [uwindsor.ca]
- 7. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(Oxan-2-yl)pyrazole-5-methanamine in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 1-(Oxan-2-yl)pyrazole-5-methanamine, focusing on its stability in acidic environments. Understanding the behavior of this compound under various pH conditions is critical for successful experimental design, particularly in drug development and synthetic chemistry where acidic conditions are frequently employed.
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic liability of 1-(Oxan-2-yl)pyrazole-5-methanamine?
The most significant acidic liability of this molecule is the tetrahydropyranyl (THP) protecting group attached to the pyrazole nitrogen. The THP group is an acetal, which is known to be readily cleaved under acidic conditions to reveal the N-H of the pyrazole ring.[1][2][3]
Q2: At what approximate pH does the deprotection of the THP group occur?
The rate of THP group cleavage is highly dependent on the specific acid used, the solvent system, and the temperature. However, significant hydrolysis can be expected at a pH below 5.[4] Mildly acidic conditions, such as using acetic acid in a mixture of THF and water, can facilitate this deprotection.[5]
Q3: Is the pyrazole ring itself stable in acidic conditions?
Yes, the pyrazole ring is generally robust and resistant to degradation under most acidic conditions encountered in routine synthetic and analytical procedures.[6][7][8] Protonation of the pyrazole ring can occur in strong acid, forming a pyrazolium cation, but this does not typically lead to ring opening.[6]
Q4: How does the methanamine group behave in acidic solution?
The methanamine group (-CH₂NH₂) is a basic functional group. In acidic solutions, it will be protonated to form the corresponding ammonium salt (-CH₂NH₃⁺). This protonation is a reversible acid-base reaction and does not represent a degradation of the molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving 1-(Oxan-2-yl)pyrazole-5-methanamine in acidic media.
Issue 1: Unexpected Deprotection of the THP Group
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis.
-
Mass spectrometry data shows a peak corresponding to the molecular weight of pyrazole-5-methanamine (without the THP group).
-
Changes in solubility characteristics of the compound.
Root Cause Analysis:
The THP group is an acetal, which is inherently sensitive to acid. The mechanism of cleavage involves protonation of the acetal oxygen, followed by departure of the pyrazole as a leaving group and subsequent attack by a nucleophile (often water or another solvent molecule) on the resulting oxocarbenium ion.[9][10][11]
Solutions and Mitigation Strategies:
-
pH Control: Carefully buffer your reaction or solution to a pH above 5 if the integrity of the THP group is desired.
-
Choice of Acid: If acidic conditions are unavoidable, use a milder acid. For example, pyridinium p-toluenesulfonate (PPTS) is a less harsh alternative to strong acids like hydrochloric acid or trifluoroacetic acid.[1]
-
Solvent Selection: The choice of solvent can influence the rate of deprotection. Protic solvents like water or methanol can participate in the hydrolysis reaction.[1]
-
Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of deprotection.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the acidic stability of the compound.
Issue 2: Unwanted Side Reactions or Degradation of the Pyrazole Ring
Symptoms:
-
Formation of multiple, unidentifiable byproducts observed by TLC or LC-MS.
-
Significant decrease in the overall yield of the desired product.
-
Color change of the reaction mixture.
Root Cause Analysis:
While the pyrazole ring is generally stable, harsh acidic conditions (e.g., concentrated strong acids, high temperatures) can potentially lead to side reactions.[6] However, in most standard laboratory procedures, the pyrazole core is not the primary site of reactivity. It is more likely that other functional groups in the molecule or impurities are reacting.
Solutions and Mitigation Strategies:
-
Confirm Starting Material Purity: Ensure the starting 1-(Oxan-2-yl)pyrazole-5-methanamine is of high purity. Impurities could be more susceptible to degradation.
-
Degas Solvents: In the presence of certain acids and trace metals, oxidative degradation can occur. Degassing solvents can mitigate this.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the onset of byproduct formation and stop the reaction before significant degradation occurs.
Issue 3: Difficulty in Isolating the Product After Acidic Treatment
Symptoms:
-
The product remains in the aqueous layer during an extraction.
-
Poor recovery after chromatography.
Root Cause Analysis:
In acidic solutions, the methanamine group will be protonated, forming a salt. This salt will be highly soluble in aqueous media and may not partition into organic solvents during extraction.
Solutions and Mitigation Strategies:
-
Basification before Extraction: Before extracting your product into an organic solvent, neutralize the acidic solution with a base (e.g., sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide) to a pH greater than 8. This will deprotonate the ammonium salt, making the free amine more soluble in organic solvents.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as dichloromethane or ethyl acetate, which may be more effective at extracting the free amine.
Deprotection and Work-up Protocol:
Caption: A typical workflow for THP deprotection and subsequent work-up.
Summary of Stability and Reactivity
| Functional Group | Stability in Mild Acid (pH 3-5) | Stability in Strong Acid (pH < 1) | Key Considerations |
| THP Group | Labile: Prone to cleavage.[5] | Highly Labile: Rapidly cleaved.[5] | The primary point of acidic instability. |
| Pyrazole Ring | Stable | Generally Stable | Protonation occurs, but ring opening is rare under typical conditions.[6][7] |
| Methanamine | Stable (as ammonium salt) | Stable (as ammonium salt) | Protonation affects solubility and requires basification for extraction. |
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism –. [Link]
-
Wikipedia. (n.d.). Methenamine. [Link]
-
ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry. [Link]
-
Thieme. (n.d.). 2.1 Introduction 2.2 0,0-Acetals. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acet.... [Link]
-
PMC. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
Semantic Scholar. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery. (n.d.). [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?. [Link]
-
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of THP ethers. [Link]
Sources
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- 2. uwindsor.ca [uwindsor.ca]
- 3. youtube.com [youtube.com]
- 4. The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of 1-(Oxan-2-yl)pyrazole-5-methanamine Synthesis
Executive Summary
This guide addresses the critical impurity profile encountered during the synthesis of 1-(Oxan-2-yl)pyrazole-5-methanamine (also known as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]methanamine).
The primary failure mode in this synthesis is the formation of the secondary amine dimer (bis-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methyl)amine) during the reduction of the precursor nitrile or amide. This guide provides mechanistic insights, validated protocols to suppress dimerization, and strict handling requirements for the acid-labile tetrahydropyranyl (THP) protecting group.
Module 1: The Mechanism of Failure
To solve the problem, we must first understand the "Why." Dimerization is not a random side reaction; it is a chemically driven event inherent to the catalytic hydrogenation of nitriles.
The "von Braun" Dimerization Pathway
When reducing 1-(oxan-2-yl)pyrazole-5-carbonitrile, the reaction proceeds via a reactive aldimine intermediate. The newly formed primary amine is a nucleophile; it attacks the intermediate aldimine to form a secondary imine, which is then reduced to the dimer.
Figure 1: Mechanistic pathway showing how the target amine competes with the reduction process to form the dimer impurity.
Module 2: Validated Protocols
Protocol A: Ammonia-Modulated Hydrogenation (Recommended)
This method uses high concentrations of ammonia to shift the equilibrium away from dimer formation.
Critical Constraint: The THP (oxan-2-yl) group is an acetal. Do NOT use acid additives (e.g., HCl, AcOH) to suppress dimerization, as this will cleave the THP group immediately.
| Parameter | Specification | Rationale |
| Catalyst | Raney Nickel (Active) or 5% Rh/Al₂O₃ | Raney Ni is preferred for nitrile reduction but requires careful handling. Rhodium is effective if Ni leaching is a concern. |
| Solvent | 7M NH₃ in Methanol | Crucial: The high molarity of NH₃ competes with the primary amine, preventing it from attacking the imine intermediate. |
| Pressure | 50–100 psi (3.5–7 bar) | Higher pressure favors the rapid reduction of the imine to the amine, reducing the residence time of the reactive intermediate. |
| Temperature | 25°C – 40°C | Keep temperature low to moderate. Higher temperatures increase the rate of condensation (dimerization). |
Step-by-Step Workflow:
-
Dissolve 1-(oxan-2-yl)pyrazole-5-carbonitrile (1.0 eq) in 7M NH₃ in MeOH (10–20 volumes).
-
Add Raney Nickel (50 wt% slurry in water, washed 3x with MeOH). Safety: Raney Ni is pyrophoric.
-
Purge vessel 3x with N₂ and 3x with H₂.
-
Pressurize to 60 psi H₂ and stir vigorously at RT for 4–6 hours.
-
QC Check: Monitor by HPLC/LCMS. If dimer > 5%, increase NH₃ concentration or H₂ pressure.
-
Filter catalyst over Celite (keep wet). Concentrate filtrate immediately to avoid amine degradation.
Protocol B: The Gabriel Synthesis Bypass (Alternative)
If Protocol A fails to meet purity specs (>98%), use the Gabriel synthesis. This route makes dimerization mechanistically impossible because the nitrogen source is "masked" as a phthalimide.
Workflow:
-
Precursor: Start with (1-(oxan-2-yl)-1H-pyrazol-5-yl)methanol.
-
Mitsunobu: React alcohol with Phthalimide, DEAD/DIAD, and PPh₃ in THF.
-
Deprotection: Treat the intermediate phthalimide with Hydrazine Hydrate in Ethanol (Reflux).
-
Note: The THP group is stable to hydrazine (basic conditions).
-
-
Result: Pure primary amine with zero dimer impurity.
Module 3: THP Protection Dynamics
The 1-(oxan-2-yl) group is vital for regioselectivity but fragile. Understanding its stability window is essential for troubleshooting.
Figure 2: Stability matrix for the Tetrahydropyranyl (THP) group. Note the strict incompatibility with acidic environments.
Troubleshooting FAQs
Q: I am seeing 15% dimer even with ammonia. What now? A: This indicates the reduction rate is too slow, allowing the imine time to condense.
-
Increase H₂ Pressure: Move from 50 psi to 100 psi.
-
Fresh Catalyst: Raney Nickel deactivates quickly. Ensure you are using a fresh slurry.
-
Switch Catalyst: Try Cobalt (Raney Cobalt) or Rh/C . Cobalt is historically more selective for primary amines than Nickel.
Q: Can I use acetic acid to stop the dimer? A: Absolutely not. While acetic acid is a standard additive for benzylamine synthesis, it will hydrolyze your THP group, removing the protection at N1. You must stick to basic or neutral conditions.
Q: My product is turning yellow/brown upon concentration. A: Pyrazole-methanamines are prone to oxidation and polymerization as free bases.
-
Fix: Store under Argon/Nitrogen at -20°C.
-
Fix: If the THP group is no longer needed for the next step, consider deprotecting in situ with HCl/MeOH to isolate the stable amine hydrochloride salt (pyrazole-5-methanamine·2HCl).
Q: Is the THP group stable to the hydrazine used in the Gabriel synthesis? A: Yes. Hydrazine hydrate is basic. Acetals (like THP) are stable to bases. The phthalimide cleavage will proceed without affecting the oxan-2-yl group.
References
- Hitchcock, S. R., et al. "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development, 2006.
-
THP Stability & Chemistry
- Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968.
-
Specific Target Synthesis (Analogous)
- Structure confirmation and general handling of 1-(tetrahydro-2H-pyran-2-yl)
-
(Positional isomer reference for stability handling).
Sources
Storage conditions to prevent degradation of 1-(Oxan-2-yl)pyrazole-5-methanamine
Technical Support Center: 1-(Oxan-2-yl)pyrazole-5-methanamine Subject: Stability, Storage, and Degradation Troubleshooting Document ID: TSP-1216-THP
Introduction: The Chemical Vulnerability Profile
Welcome to the technical guide for 1-(Oxan-2-yl)pyrazole-5-methanamine (CAS: 1216165-35-3). As a researcher, you are likely using this compound as a building block for kinase inhibitors or similar heterocyclic scaffolds.
To handle this compound successfully, you must understand that it possesses two conflicting chemical functionalities that create a "stability paradox":
-
The THP (Tetrahydropyranyl) Group: An acetal-like protecting group on the pyrazole nitrogen. It is acid-labile .[1]
-
The Primary Amine (
): A basic, nucleophilic handle. It is oxidatively unstable and hygroscopic .
If you treat this molecule like a standard stable solid, it will degrade. The THP group will hydrolyze in the presence of trace moisture/acid, and the amine will form carbamates with atmospheric
Module 1: The Critical Baseline (Storage Standards)
Do not deviate from these parameters for long-term banking.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits the acid-catalyzed hydrolysis of the N-THP bond and slows amine oxidation.[1] |
| Atmosphere | Argon or Nitrogen | Mandatory. The primary amine reacts with atmospheric |
| Container | Amber Glass | Prevents photo-oxidation.[1] Plastic containers are discouraged due to potential leaching and gas permeability over time. |
| Solvent Status | Store Neat (Dry) | Do not store in solution. Even "anhydrous" solvents absorb moisture over time, triggering THP hydrolysis. |
| Closures | Teflon/PTFE Lined | Avoid rubber septa for long-term storage; they can leach sulfur or plasticizers that react with the free amine. |
Module 2: Troubleshooting Degradation
Use this diagnostic section if your compound behaves unexpectedly.
Scenario A: "The compound has turned from a colorless oil/solid to yellow or brown."
-
Mechanism: Primary amines form N-oxides and imine impurities upon exposure to air.[1] This is often accompanied by a "fishy" odor distinct from the original compound.
-
Solution: If the color is pale yellow, the purity may still be >95%. Verify with LC-MS. If brown/black, repurification via silica column (neutralized with 1%
) is required.
Scenario B: "My NMR spectrum looks messy. I see a new peak around 9-10 ppm or 13 ppm."[1]
-
Diagnosis: THP Deprotection (Acid Hydrolysis). [5]
-
Mechanism: The N-THP bond is an aminal.[1] In the presence of trace acid (often found in aged
) and moisture, it cleaves to release the free pyrazole and 5-hydroxypentanal (which exists in equilibrium with dihydropyran). -
The Trap: Your NMR solvent destroyed your sample. Chloroform naturally forms HCl over time.
-
Immediate Fix: Run a check in DMSO-d6 or
. If the sample looks pure in DMSO but degraded in Chloroform, the compound is fine; your solvent was the culprit.
Scenario C: "The oil has formed a white crust or solid precipitate."
-
Mechanism:
.[1] The amine captures carbon dioxide from the air.[3] -
Solution: Degas the sample under high vacuum (0.1 mbar) for 2 hours. Carbamates are often reversible under vacuum/heat, reverting to the free amine.
Module 3: Visualization of Failure Pathways
The following diagram illustrates the specific chemical pathways that lead to sample loss.
Figure 1: Chemical degradation pathways showing acid-catalyzed THP loss and air-induced amine instability.[1]
Module 4: Essential Protocols
Protocol 1: Safe NMR Analysis (Preventing False Positives)
Context: Many researchers falsely believe their batch has degraded because they dissolved it in acidic chloroform.
-
Select Solvent: Use DMSO-d6 (preferred) or
.[1] -
If using
: You must neutralize it first.-
Add 5-10 mg of anhydrous Potassium Carbonate (
) or Basic Alumina to the NMR tube. -
Filter the solvent into the tube containing your compound.
-
Why? This scavenges the trace HCl that cleaves the THP group [1].
-
Protocol 2: Re-purification of Degraded Material
Context: If the THP group is intact but the amine has oxidized (yellowing).
-
Stationary Phase: Use silica gel pre-treated with 1% Triethylamine (
).-
Critical: Standard silica is slightly acidic (pH 5-6) and will strip the THP group during the column run if not neutralized [2].
-
-
Eluent: Dichloromethane / Methanol (95:5) with 1%
. -
Workup: Evaporate solvent at
to avoid thermal stress.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound as a Hydrochloride salt to make it more stable? A: NO. This is a common error. While amines are usually stabilized as salts, the THP group is acid-sensitive. Forming the HCl salt will protonate the pyrazole/amine system, creating local acidity that catalyzes the cleavage of the THP group, reverting it to the unprotected pyrazole [3]. Store as the Free Base only.
Q: I need to remove the THP group for the next step. How do I do it intentionally? A: Dissolve in Methanol or Ethanol and add 4M HCl in Dioxane (or aqueous HCl). Stir at room temperature for 1-2 hours. The reaction is clean and quantitative. Monitor by LC-MS for the loss of mass unit 84 (the THP moiety).
Q: Is the compound light sensitive? A: Moderately. While not a primary photophore, the amine can generate radical species under UV light which accelerate oxidation. Always use amber vials or wrap clear vials in aluminum foil.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[8] Wiley-Interscience.[1][7] (Chapter on Protection for the Hydroxyl Group and N-Protection, referencing THP stability).
-
Crosignani, S., et al. (2011). Polymer-supported reagents for the synthesis of pyrazoles.[1] Journal of Combinatorial Chemistry. (Discusses stability of pyrazole protecting groups on solid phase).
-
Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. (Specific discussion on the acid lability of N-THP and N-MOM groups).
Sources
- 1. (1H-Pyrazol-5-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(Oxan-2-yl)pyrazole-5-methanamine and its Comparison with Common Amine Protecting Groups
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of the heterocyclic building block, 1-(Oxan-2-yl)pyrazole-5-methanamine. We will dissect its characteristic spectral features and compare them with those of commonly employed amine-protected analogues, namely Boc- and Cbz-protected pyrazole-5-methanamines. This comparative approach, supported by experimental data from analogous systems, offers valuable insights for synthetic and medicinal chemists.
The Strategic Importance of the Oxanyl (THP) Protecting Group
The selection of a protecting group is a critical decision in multi-step organic synthesis. The tetrahydropyran (THP) group, systematically named oxan-2-yl, is frequently employed for the protection of alcohols, thiols, and, as in this case, the nitrogen atom of a pyrazole ring. Its prevalence stems from its ease of introduction, general stability to a wide range of non-acidic reagents (e.g., organometallics, hydrides, and basic conditions), and straightforward removal under mild acidic conditions. Understanding its ¹H NMR signature is therefore essential for reaction monitoring and characterization of intermediates.
Predicted ¹H NMR Spectrum of 1-(Oxan-2-yl)pyrazole-5-methanamine
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Notes |
| H-3 (Pyrazole) | ~7.5 | d | ~2.0 | The H-3 proton of the pyrazole ring is expected to appear as a doublet due to coupling with the H-4 proton. |
| H-4 (Pyrazole) | ~6.3 | d | ~2.0 | The H-4 proton will also be a doublet, coupled to the H-3 proton. |
| H-1' (Oxan) | ~5.4 | dd | ~9.0, 3.0 | This anomeric proton is coupled to the two diastereotopic protons at the 2' position of the oxan ring. |
| -CH ₂-NH₂ | ~3.9 | s | - | The methylene protons adjacent to the amine are expected to be a singlet. The broadness of this signal can vary depending on the exchange rate of the amine protons. |
| H-5'eq (Oxan) | ~4.0 | m | - | The equatorial proton at the 5' position is typically deshielded compared to the axial proton. |
| H-5'ax (Oxan) | ~3.6 | m | - | The axial proton at the 5' position. |
| -NH₂ | ~1.5-2.5 | br s | - | The chemical shift of the amine protons is highly variable and depends on concentration and solvent. It will appear as a broad singlet that can exchange with D₂O. |
| H-2', H-3', H-4' (Oxan) | ~1.5-2.0 | m | - | The remaining methylene protons of the oxan ring will appear as a complex multiplet in the aliphatic region. |
Comparative ¹H NMR Analysis with Alternative Protecting Groups
To appreciate the distinct spectral features of the THP-protected compound, it is instructive to compare it with analogues bearing other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
tert-Butoxycarbonyl (Boc) Protected Pyrazole-5-methanamine
The Boc group is another widely used protecting group, known for its stability and ease of removal under acidic conditions.
Key Spectral Features of a Boc-Protected Analogue: [1]
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Rationale and Comparison |
| Pyrazole Protons (H-3, H-4) | Similar to THP-analogue | d | The electronic environment of the pyrazole ring is not significantly altered by the Boc group on the exocyclic amine. |
| -CH ₂-NHBoc | ~4.3 | d | The methylene protons are adjacent to the nitrogen of the carbamate and are typically coupled to the NH proton, resulting in a doublet. This is a key difference from the singlet observed for the free amine. |
| -NH -Boc | ~5.0 | br t | The carbamate proton appears as a broad triplet due to coupling with the adjacent methylene protons. |
| -C(CH ₃)₃ (Boc) | ~1.45 | s | The most prominent feature of the Boc group is a strong singlet integrating to nine protons in the aliphatic region.[1] |
Benzyloxycarbonyl (Cbz) Protected Pyrazole-5-methanamine
The Cbz group is a classic amine protecting group, removable by hydrogenolysis.
Key Spectral Features of a Cbz-Protected Analogue:
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Rationale and Comparison |
| Pyrazole Protons (H-3, H-4) | Similar to THP-analogue | d | The pyrazole ring protons remain largely unaffected. |
| Aromatic Protons (Cbz) | ~7.3 | m | A multiplet in the aromatic region corresponding to the five protons of the phenyl ring is a clear indicator of the Cbz group. |
| -CH ₂-Ph (Cbz) | ~5.1 | s | A characteristic singlet integrating to two protons for the benzylic methylene group. |
| -CH ₂-NHCbz | ~4.3 | d | Similar to the Boc-protected analogue, the methylene protons adjacent to the protected amine are coupled to the NH proton. |
| -NH -Cbz | ~5.2 | br t | A broad triplet for the carbamate proton. |
Experimental Protocols
General Procedure for ¹H NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
Insert the sample into the NMR spectrometer for analysis.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the ¹H NMR spectrum of a protected pyrazole-5-methanamine derivative.
Caption: A flowchart for the systematic interpretation of ¹H NMR spectra of pyrazole-5-methanamine derivatives.
Conclusion
The ¹H NMR spectrum of 1-(Oxan-2-yl)pyrazole-5-methanamine, while not experimentally reported here, can be confidently predicted to display characteristic signals for the pyrazole, aminomethyl, and oxanyl moieties. By comparing these predicted features with the experimentally observed spectra of Boc- and Cbz-protected analogues, clear distinguishing patterns emerge. The presence of the anomeric proton signal for the THP group, the nine-proton singlet for the Boc group, and the aromatic and benzylic signals for the Cbz group provide unambiguous fingerprints for each protecting group strategy. This guide serves as a valuable resource for chemists in the field, enabling more efficient and accurate structural characterization of these important synthetic intermediates.
References
-
Pelliccia, S., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3485. Available at: [Link]
Sources
13C NMR shifts for oxan-2-yl and pyrazole carbons in 5-methanamine derivatives
Advanced Structural Elucidation: C NMR Guide for 5-Methanamine Pyrazoles
Executive Summary
In medicinal chemistry, particularly within kinase inhibitor development (e.g., Crizotinib analogs), the 5-(aminomethyl)pyrazole scaffold is a privileged structure. However, the introduction of protecting groups like oxan-2-yl (tetrahydropyran-2-yl, THP) creates significant stereochemical and regiochemical complexity.
This guide provides an objective technical comparison of
Part 1: Structural Context & Mechanistic Insight
The Regiochemistry Challenge
The pyrazole ring is amphoteric and susceptible to annular tautomerism. When introducing a 5-methanamine tail and an N-protecting group (like oxan-2-yl), two key challenges arise:
-
N1 vs. N2 Isomerism: Alkylation can occur at either nitrogen.[1] The
C chemical shifts of the ring carbons (C3, C4, C5) are the most reliable indicators of determining which nitrogen bears the protecting group. -
Chiral Complexity: The oxan-2-yl group contains a chiral center at the anomeric position (C2'). If the 5-methanamine side chain also contains a chiral center (or stable rotamers), the resulting diastereomers will cause signal doubling or broadening in the NMR spectrum, often misinterpreted as impurities.
Mechanistic Shift Drivers
-
The Anomeric Effect (Oxan-2-yl): The C2' carbon of the THP group is directly bonded to two oxygen atoms (one endocyclic, one exocyclic N-O linkage context or O-O depending on protection, here N-C-O). This desheliding environment pushes the shift to a distinct diagnostic window (80–88 ppm).
-
Nitrogen Lone Pair Shielding: In pyrazoles, the carbon adjacent to the substituted nitrogen (carrying the protecting group) is typically more shielded (upfield) than the carbon adjacent to the pyridine-like nitrogen.
Part 2: Comparative Analysis of Chemical Shifts
The following data compares the
Table 1: Diagnostic C NMR Shifts (DMSO- )
Values are representative approximations based on substituted pyrazole literature.
| Moiety | Carbon Position | Chemical Shift ( | Diagnostic Note |
| Oxan-2-yl (THP) | C2' (Anomeric) | 83.0 – 87.5 | Primary Diagnostic. Distinctive doublet in HSQC if diastereomers exist. |
| C6' (O-CH2) | 65.0 – 68.0 | Overlaps with other ether linkages. | |
| C3', C4', C5' | 19.0 – 31.0 | Cluster of aliphatic signals; low diagnostic value. | |
| Pyrazole Core | C4 (Intermediate) | 103.0 – 108.0 | Highly shielded. Shifts downfield (~110+) if electron-withdrawing groups are present. |
| C3 / C5 | 138.0 – 152.0 | Regio-determinant. The carbon adjacent to N-THP is typically shielded by 5-8 ppm relative to the distal carbon. | |
| 5-Methanamine | -CH2-NH2 | 36.0 – 42.0 | Sensitive to pH and salt formation (free base vs. HCl salt). |
Table 2: Performance Comparison – THP vs. Alternative Protecting Groups
Evaluating the spectral "cleanliness" and utility for structural assignment.
| Feature | Oxan-2-yl (THP) | tert-Butyloxycarbonyl (Boc) | Sem- (Trimethylsilylethoxymethyl) |
| Diagnostic Signal | Anomeric C (~85 ppm) | t-Butyl Methyls (~28 ppm), C=O (~155 ppm) | Si-CH2 (~ -1.0 ppm), O-CH2-O (~78 ppm) |
| Spectral Complexity | High. Chiral center creates diastereomers; signals often split. | Low. Singlets; very clean baseline. | Medium. Distinctive satellite peaks due to Si. |
| Regio-Stability | Moderate. Acid labile. | High. Stable to base/nucleophiles. | High. Orthogonal removal (Fluoride). |
| Assignment Utility | High for Connectivity. NOESY cross-peaks from THP protons to Pyrazole are strong. | Low. t-Butyl protons are spatially distant from the ring. | High. NOESY from O-CH2 is diagnostic. |
Part 3: Visualization of Diagnostic Logic
Diagram 1: Regiochemistry Assignment Workflow
This flowchart illustrates the logical pathway to distinguish N1 vs. N2 substitution using the shifts described above.
Caption: Logical workflow for distinguishing pyrazole regioisomers using 13C chemical shift trends.
Diagram 2: Chemical Shift Map (5-Methanamine-N-THP)
Visualizing the shielding/deshielding zones.
Caption: Representative 13C NMR shift map for N1-THP-5-(aminomethyl)pyrazole. Note the shielding at C5.
Part 4: Experimental Protocol
To replicate the data quality necessary for these assignments, follow this specific protocol.
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO stabilizes the tautomeric equilibrium (if any NH remains) and provides better solubility for polar methanamine salts. It also separates the water peak from the critical methanamine -CH2- region.
-
-
Concentration: 15–25 mg of compound in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Class A).
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ).
-
Why DEPTQ? It provides all carbon signals (quaternary and protonated) while phasing CH/CH3 up and CH2 down. This immediately identifies the -CH2-NH2 (inverted) vs the THP C2' (upright).
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical: Quaternary carbons in pyrazoles (C3/C5) have long T1 relaxation times. A short D1 will suppress these diagnostic peaks.
-
-
Scans (NS): Minimum 1024 scans for sufficient S/N on quaternary carbons.
Data Processing
-
Apodization: Exponential multiplication with Line Broadening (LB) = 1.0 – 2.0 Hz.
-
Reasoning: THP signals are often broadened by conformational exchange. Higher LB helps visualize the anomeric carbon clearly.
-
-
Referencing: Set DMSO-
septet center to 39.52 ppm.
References
-
Fruchier, A., et al. (1984).[2] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry.
-
Claramunt, R. M., et al. (2012).[2] The tautomeric structures of 3(5),3′(5′)-azopyrazole.... Chemistry.[1][2][3][4][5][6][7][8][9][10]
- Relevance: Detailed analysis of tautomeric equilibrium and C3/C5 shift crossover.
-
BenchChem Technical Support. (2025).
- Relevance: Practical guide on regioselectivity and solvent effects (DMSO vs DMF)
-
Holzer, W., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole.... Magnetic Resonance in Chemistry.[2][3][4][5][7][8][11][12]
- Relevance: Confirmation of conformational preferences and NOESY correl
-
Pretsch, E., et al.
- Relevance: Standard reference for Oxan-2-yl (THP)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. connectjournals.com [connectjournals.com]
- 11. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
